molecular formula C10H14ClFN6 B1414257 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride CAS No. 2173116-56-6

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

Cat. No.: B1414257
CAS No.: 2173116-56-6
M. Wt: 272.71 g/mol
InChI Key: OOGZFNAUSJQGNK-UHFFFAOYSA-N
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Description

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyrimidine derivatives

Biochemical Analysis

Biochemical Properties

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has shown interactions with other proteins involved in cell signaling pathways, further highlighting its potential as a multi-target therapeutic agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . It also promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, the compound has been observed to modulate cell signaling pathways, such as the PI3K-Akt pathway, which is crucial for cell survival and metabolism . These effects collectively contribute to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2 . The compound binds to the ATP-binding pocket of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to interact with other kinases and signaling proteins, further influencing cellular processes such as gene expression and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . Some studies have reported the development of resistance in certain cell lines, indicating the need for combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver . It undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the urine . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in certain tissues, such as the liver and kidneys, which are involved in its metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it has been observed to accumulate in the nucleus, where it can influence gene expression and cell cycle regulation . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Preparation Methods

The synthesis of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core. For example, the reaction of a suitable hydrazide with a nitrile or amidine can yield the triazolopyrimidine scaffold.

    Introduction of the Fluoro Group: The fluorine atom is introduced through nucleophilic substitution reactions, often using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination reactions, depending on the available functional groups on the triazolopyrimidine core.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group or other substituents can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the triazolopyrimidine core or the piperidine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Comparison with Similar Compounds

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride can be compared with other similar compounds:

    1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    1-(8-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride: A similar compound with a chloro substituent instead of a fluoro group, which may exhibit different biological activities and reactivity.

    1-(8-Methyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride: A derivative with a methyl group, which may have altered pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

1-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6.ClH/c11-8-5-13-10(17-6-14-15-9(8)17)16-3-1-7(12)2-4-16;/h5-7H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGZFNAUSJQGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C3=NN=CN32)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride
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1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

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